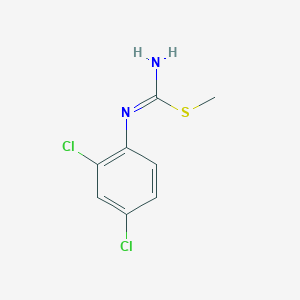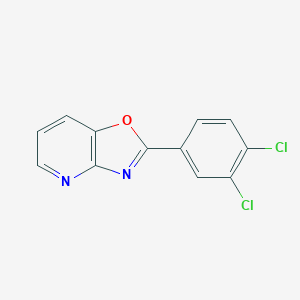
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide, also known as LGM2605, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. LGM2605 is a member of the isoquinoline family, which is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways involved in inflammation, neuroprotection, and cancer. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). In animal models, this compound has been shown to reduce inflammation, protect neurons from damage, and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is its broad range of biological activities. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties, which make it a promising candidate for the development of novel therapeutics. Another advantage of this compound is its relatively low toxicity, which has been demonstrated in animal studies. However, one limitation of this compound is its poor water solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the research of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide. One area of focus is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of this compound as a potential therapeutic for various inflammatory and neurodegenerative diseases, such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, further studies are needed to explore the anti-cancer properties of this compound and its potential use in cancer therapy.
Métodos De Síntesis
The synthesis of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide involves a multi-step process. The first step is the preparation of 3,4-dihydro-3,3-dimethylisoquinoline, which is achieved by the reduction of 3,4-dimethyl-1-nitrosoisoquinoline using sodium borohydride. The resulting compound is then reacted with 2-methylphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to form this compound. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. In preclinical studies, this compound has been found to reduce inflammation in animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. This compound has also been shown to protect neurons from damage in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
170658-21-6 |
|---|---|
Fórmula molecular |
C46H62N3O8PSi |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O/c1-14-8-4-7-11-17(14)21-19(23)12-18-16-10-6-5-9-15(16)13-20(2,3)22-18/h4-12,22H,13H2,1-3H3,(H,21,23)/b18-12+ |
Clave InChI |
YFGUVFYODINRFP-LDADJPATSA-N |
SMILES isomérico |
CC1=CC=CC=C1NC(=O)/C=C/2\C3=CC=CC=C3CC(N2)(C)C |
SMILES |
CC1=CC=CC=C1NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C |
Sinónimos |
Acetamide, 2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2- methylphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)

![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)

![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)
![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)

